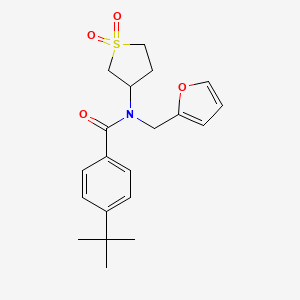![molecular formula C17H13FN2O2 B11402571 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11402571.png)
4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-[3-(4-méthylphényl)-1,2-oxazol-5-yl]benzamide: is a chemical compound with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol . It belongs to the class of benzamides and contains a fluorine atom, an oxazole ring, and a substituted phenyl group.
2. Preparation Methods
Synthetic Routes:: The synthesis of this compound involves acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out using traditional batch methods or continuous flow processes . The specific reaction conditions and catalysts may vary depending on the chosen method.
Industrial Production:: While information on large-scale industrial production methods is limited, researchers have developed continuous flow processes for manufacturing N-(3-amino-4-methylphenyl)benzamide, which shares a similar structure with our target compound . Optimization of these processes could potentially be adapted for industrial-scale production of 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide.
3. Chemical Reactions Analysis
Reactivity:: This compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require detailed experimental investigation.
Major Products:: The major products formed from these reactions would include derivatives of the parent compound, such as substituted benzamides or other functionalized molecules. Specific reaction pathways and product yields would depend on the reaction conditions.
4. Scientific Research Applications
Chemistry:: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could lead to novel reactions or functional group transformations.
Biology and Medicine:: Given its structural features, this compound might exhibit biological activity. Further studies could investigate its potential as a drug candidate, enzyme inhibitor, or other bioactive agent.
Industry:: Applications in the chemical industry could involve using this compound as a building block for more complex molecules or as a precursor in the synthesis of pharmaceuticals, agrochemicals, or materials.
5. Mechanism of Action
The specific mechanism by which 4-fluoro-N-[3-(4-méthylphényl)-1,2-oxazol-5-yl]benzamide exerts its effects remains to be elucidated. Researchers would need to investigate its interactions with biological targets and pathways.
6. Comparison with Similar Compounds
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out using traditional batch methods or continuous flow processes . The specific reaction conditions and catalysts may vary depending on the chosen method.
Industrial Production:: While information on large-scale industrial production methods is limited, researchers have developed continuous flow processes for manufacturing N-(3-amino-4-methylphenyl)benzamide, which shares a similar structure with our target compound . Optimization of these processes could potentially be adapted for industrial-scale production of 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide.
Analyse Des Réactions Chimiques
Reactivity:: This compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require detailed experimental investigation.
Major Products:: The major products formed from these reactions would include derivatives of the parent compound, such as substituted benzamides or other functionalized molecules. Specific reaction pathways and product yields would depend on the reaction conditions.
Applications De Recherche Scientifique
Chemistry:: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could lead to novel reactions or functional group transformations.
Biology and Medicine:: Given its structural features, this compound might exhibit biological activity. Further studies could investigate its potential as a drug candidate, enzyme inhibitor, or other bioactive agent.
Industry:: Applications in the chemical industry could involve using this compound as a building block for more complex molecules or as a precursor in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mécanisme D'action
The specific mechanism by which 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide exerts its effects remains to be elucidated. Researchers would need to investigate its interactions with biological targets and pathways.
Propriétés
Formule moléculaire |
C17H13FN2O2 |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(22-20-15)19-17(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,21) |
Clé InChI |
ALYKSDHPVHBFDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402498.png)

![3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11402512.png)
![3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11402526.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11402534.png)
![3-ethyl-N,6-bis(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402536.png)
![3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11402550.png)

![11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11402564.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11402578.png)

![Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11402593.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11402601.png)
![N-[2-[5-(furan-2-carbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B11402602.png)
